molecular formula C11H12O2 B2442691 1-Methoxy-4-((prop-2-yn-1-yloxy)methyl)benzene CAS No. 4039-83-2

1-Methoxy-4-((prop-2-yn-1-yloxy)methyl)benzene

Cat. No.: B2442691
CAS No.: 4039-83-2
M. Wt: 176.215
InChI Key: LYMNVTPWRJLPGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Name Derivation

The systematic IUPAC name 1-methoxy-4-((prop-2-yn-1-yloxy)methyl)benzene is derived through the following steps:

  • Parent structure identification : The base structure is a benzene ring.
  • Substituent prioritization :
    • A methoxy group (–OCH₃) is attached at position 1.
    • A propargyloxymethyl group (–CH₂–O–C≡CH) is attached at position 4.
  • Numbering : Positions are assigned to minimize substituent locants (methoxy at position 1, propargyloxymethyl at position 4).
  • Substituent naming :
    • The propargyloxy group (prop-2-yn-1-yloxy) is named as a substituent of the methylene bridge (–CH₂–).

The structural formula is represented as:
$$ \text{COC}6\text{H}4\text{–CH}_2\text{–O–C≡CH} $$ .

Alternative Nomenclatural Systems

Alternative naming conventions and synonyms include:

  • Common names :
    • 1-Methoxy-4-(prop-2-ynoxymethyl)benzene .
    • 4-(Propargyloxymethyl)anisole .
  • Semisystematic variants :
    • Benzene, 1-methoxy-4-[(2-propynyloxy)methyl]- (CAS registry) .
  • Abbreviated notations :
    • C₁₁H₁₂O₂ (molecular formula) .

Table 1: Synonyms and Alternative Names

Synonym Source
4039-83-2 (CAS) PubChem
1-Methoxy-4-(propargyloxymethyl)benzene ChemScene
MFCD30294841 AChemBlock

Registry Numbers and Database Identifiers

Key identifiers for this compound include:

  • CAS Registry Number : 4039-83-2 .
  • PubChem CID : 10986907 .
  • ChemSpider ID : Not explicitly listed, but searchable via CAS or InChIKey .
  • InChIKey : LYMNVTPWRJLPGV-UHFFFAOYSA-N .
  • Molecular Formula : C₁₁H₁₂O₂ .
  • Molecular Weight : 176.21 g/mol .

Properties

IUPAC Name

1-methoxy-4-(prop-2-ynoxymethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-3-8-13-9-10-4-6-11(12-2)7-5-10/h1,4-7H,8-9H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYMNVTPWRJLPGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method 1: Nucleophilic Substitution Using Propargyl Bromide

This single-step alkylation protocol involves the reaction of 4-methoxybenzyl alcohol with propargyl bromide under basic conditions.

Procedure

  • Reagents : 4-Methoxybenzyl alcohol (1.0 equiv), propargyl bromide (1.2 equiv), anhydrous potassium carbonate (K2CO3, 1.5 equiv).
  • Solvent : Anhydrous dimethylformamide (DMF) or acetone.
  • Conditions : Stirring at room temperature for 12 hours under inert atmosphere (Ar or N2).
  • Workup : Quenching with ice water, extraction with dichloromethane (DCM), washing with brine, and drying over sodium sulfate (Na2SO4).
  • Purification : Flash column chromatography (hexane/ethyl acetate, 9:1 v/v) yields the product as a yellow oil.

Key Data

  • Yield : 80%
  • 1H NMR (CDCl3, 500 MHz) : δ 7.26 (d, J = 8.6 Hz, 2H, aromatic), 6.87 (d, J = 8.6 Hz, 2H, aromatic), 4.47 (s, 2H, OCH2C≡CH), 4.14 (d, J = 2.4 Hz, 2H, OCH2C≡CH), 3.79 (s, 3H, OCH3), 2.45 (s, 1H, ≡CH).

Mechanistic Insight
The reaction proceeds via an SN2 mechanism, where K2CO3 deprotonates 4-methoxybenzyl alcohol to generate an alkoxide intermediate. This nucleophile attacks propargyl bromide, displacing bromide and forming the propargyl ether linkage.

Method 2: PMPVB Donor Activation via TF2NH Catalysis

This two-step approach utilizes a pre-synthesized PMPVB (para-methoxyphenylvinyl benzoate) donor to transfer the propargyloxymethyl group under acidic conditions.

Step 1: Synthesis of PMPVB Donor (1a)

  • Reagents : 4-Methoxybenzyl alcohol (1.0 equiv), 2-(1-(4-methoxyphenyl)vinyl)benzoic acid (2.0 equiv), N,N'-dicyclohexylcarbodiimide (DCC, 2.0 equiv), 4-dimethylaminopyridine (DMAP, 0.2 equiv).
  • Solvent : Anhydrous dichloromethane (DCM).
  • Conditions : Stirring at 0°C for 1 hour, followed by room temperature for 12 hours.
  • Purification : Flash chromatography (hexane/ethyl acetate, 9:1 v/v) yields the donor as a white solid.

Step 2: Propargylation via TF2NH Catalysis

  • Reagents : PMPVB donor (1a, 1.0 equiv), propargyl alcohol (1.2 equiv), trifluoromethanesulfonic acid (TF2NH, 0.1 equiv).
  • Solvent : Anhydrous DCM.
  • Conditions : Stirring at 0°C for 2 hours under argon.
  • Workup : Quenching with triethylamine (Et3N), extraction with DCM, and drying over Na2SO4.
  • Purification : Flash chromatography (hexane/ethyl acetate, 9:1 v/v) affords the product as a yellow oil.

Key Data

  • Yield : 78%
  • 1H NMR (CDCl3, 500 MHz) : δ 7.26 (d, J = 9.2 Hz, 2H, aromatic), 6.87 (d, J = 7.0 Hz, 2H, aromatic), 4.47 (s, 2H, OCH2C≡CH), 3.79 (s, 3H, OCH3), 4.14 (d, J = 2.4 Hz, 2H, OCH2C≡CH), 2.45 (s, 1H, ≡CH).

Mechanistic Insight
TF2NH protonates the PMPVB donor, generating a stabilized carbocation intermediate. Propargyl alcohol acts as a nucleophile, attacking the electrophilic methylene carbon to form the desired ether.

Comparative Analysis of Synthetic Approaches

Parameter Method 1 (Propargyl Bromide) Method 2 (PMPVB Donor)
Steps 1 2
Yield 80% 78%
Catalyst None TF2NH
Purification Column chromatography Column chromatography
Operational Complexity Low Moderate
Scalability High Moderate

Advantages of Method 1 :

  • Single-step synthesis reduces time and cost.
  • Avoids handling sensitive catalysts like TF2NH.

Advantages of Method 2 :

  • Mild conditions prevent side reactions (e.g., alkyne polymerization).
  • PMPVB donors enable selective functionalization in complex substrates.

Spectroscopic Characterization and Analytical Data

Consistent NMR profiles across both methods confirm the structural integrity of the product:

13C NMR (CDCl3, 126 MHz) : δ 159.0 (C-OCH3), 131.5 (aromatic C), 129.0 (aromatic CH), 113.8 (aromatic CH), 76.7 (OCH2C≡CH), 69.3 (OCH2C≡CH), 55.3 (OCH3).

Physical Properties :

  • Molecular Formula : C11H12O2
  • Molecular Weight : 176.21 g/mol
  • Appearance : Yellow oil
  • CAS Number : 4039-83-2.

Chemical Reactions Analysis

1-Methoxy-4-((prop-2-yn-1-yloxy)methyl)benzene undergoes various chemical reactions, including:

    Oxidation: The propargyl group can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The triple bond in the propargyl group can be reduced to a double or single bond using hydrogenation catalysts such as palladium on carbon.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common reagents and conditions used in these reactions include bases like sodium hydride, acids like hydrochloric acid, and solvents like tetrahydrofuran (THF). Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Methoxy-4-((prop-2-yn-1-yloxy)methyl)benzene has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Methoxy-4-((prop-2-yn-1-yloxy)methyl)benzene is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. For example, the propargyl group can undergo enzymatic transformations, leading to the formation of reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

1-Methoxy-4-((prop-2-yn-1-yloxy)methyl)benzene can be compared with other similar compounds such as:

    1-Methoxy-4-(prop-2-yn-1-yloxy)benzene: This compound lacks the methylene bridge between the benzene ring and the propargyl group, which may affect its reactivity and applications.

    4-Methoxybenzyl alcohol: This compound lacks the propargyl ether group, making it less versatile in synthetic applications.

The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical transformations and applications.

Biological Activity

1-Methoxy-4-((prop-2-yn-1-yloxy)methyl)benzene, also known as 1-Methoxy-4-(prop-2-yn-1-yloxy)benzene, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound features a methoxy group and a prop-2-yn-1-yloxy group attached to a benzene ring. The synthesis typically involves reacting 1-methoxy-4-hydroxybenzene with propargyl bromide in the presence of a base like potassium carbonate, often conducted in solvents such as acetone or dimethylformamide (DMF) under reflux conditions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives with methoxy and propynyl groups have shown effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for these compounds can range from 8 µg/mL to over 64 µg/mL depending on the specific structure and substituents present .

Anticancer Activity

Studies have demonstrated that the compound may possess anticancer properties. The mechanism by which it exerts these effects is believed to involve the modulation of cellular targets such as enzymes or receptors, leading to altered cell proliferation and apoptosis pathways.

The biological activity of this compound is mediated through its ability to form active metabolites upon metabolic transformation. These metabolites can interact with cellular components, influencing enzymatic activities and receptor functions. This interaction may lead to various biological effects, including antimicrobial and anticancer activities.

Case Study 1: Antibacterial Activity

A study examining the antibacterial effects of methoxy-substituted phenolic compounds found that certain derivatives exhibited strong activity against Helicobacter pylori, with MIC values comparable to established antibiotics . The presence of electron-withdrawing groups enhanced activity, suggesting that structural modifications can significantly impact efficacy.

Case Study 2: Anticancer Potential

In vitro studies have shown that compounds similar to 1-Methoxy-4-(prop-2-yn-1-yloxy)benzene can induce apoptosis in cancer cell lines. The research highlights the importance of the propynyl group in enhancing cytotoxic effects, indicating potential for development as an anticancer agent.

Comparative Analysis with Similar Compounds

The following table summarizes key differences between 1-Methoxy-4-(prop-2-yn-1-yloxy)benzene and related compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityNotable Features
1-Methoxy-4-(prop-2-yn-1-yloxy)benzeneModerate (MIC: 8–64 µg/mL)YesContains both methoxy and propynyl groups
3-Methoxy-4-(prop-2-yn-1-yloxy)benzaldehydeLowYesAldehyde group reduces overall activity
4-(Prop-2-ynyl)phenolHighModerateStronger antibacterial properties

Q & A

Q. What are the standard synthetic routes for 1-Methoxy-4-((prop-2-yn-1-yloxy)methyl)benzene?

The compound is typically synthesized via Williamson ether synthesis , where 4-(hydroxymethyl)anisole reacts with propargyl bromide under basic conditions (e.g., K₂CO₃ in acetone). Alternative methods include nucleophilic substitution using propargyl tosylate or Mitsunobu reactions for stereochemical control. Purification often involves column chromatography or crystallization using ethyl acetate/hexane mixtures .

Q. How is the compound characterized spectroscopically?

  • 1H-NMR : Peaks for the methoxy group (~δ 3.8 ppm), propargyl methylene (δ 4.6–4.8 ppm), and aromatic protons (δ 6.8–7.3 ppm).
  • 13C-NMR : Signals for the methoxy carbon (~δ 55 ppm), propargyl carbons (δ 75–80 ppm), and aromatic carbons (δ 110–160 ppm).
  • IR : Stretching vibrations for C≡C (~2120 cm⁻¹) and ether C-O (~1250 cm⁻¹). Reference spectra should align with structurally analogous compounds .

Q. What safety precautions are essential when handling this compound?

  • Storage : Inert atmosphere (N₂/Ar) at 2–8°C to prevent propargyl group oxidation.
  • Handling : Use flame-resistant equipment due to the terminal alkyne’s flammability. Avoid exposure to strong oxidizers or acids to prevent exothermic reactions. Safety protocols should follow GHS guidelines for propargyl ether derivatives .

Advanced Research Questions

Q. How does the methoxy group influence the reactivity of the propargyl ether in click chemistry?

The electron-donating methoxy group activates the benzene ring, stabilizing transition states in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) . Computational studies (e.g., DFT) show reduced energy gaps (~2.013 eV) in transition states, enhancing regioselectivity for 1,4-disubstituted triazoles. Experimental optimization involves Cu₂O/C catalysts and Et₃N as a base to minimize side reactions .

Q. What strategies resolve contradictions in reported reaction yields for CuAAC applications?

Discrepancies arise from variations in:

  • Catalyst loading : 5–10 mol% Cu₂O/C optimizes yield vs. cost.
  • Solvent polarity : Acetonitrile improves regioselectivity over DCM.
  • Temperature : 25–60°C balances reaction rate and byproduct formation. Systematic Design of Experiments (DoE) and HPLC monitoring of intermediates are recommended for reproducibility .

Q. Can this compound serve as a precursor for bioactive molecules?

Yes. The propargyl ether undergoes oxidative coupling with arylboronic acids (Pd-catalyzed) or participates in Sonogashira reactions to generate conjugated systems. Derivatives show antimicrobial potential, with MIC values <10 µg/mL against Gram-positive bacteria. Biological assays require rigorous exclusion of residual Cu catalysts via Chelex resin treatment .

Q. How is computational modeling applied to predict its reactivity in radical reactions?

Density Functional Theory (DFT) calculates bond dissociation energies (BDEs) for the propargyl C-O bond (~280 kJ/mol), indicating susceptibility to homolytic cleavage. Transition state analysis (e.g., NHPI-catalyzed oxidation) predicts hydroperoxide formation (73 mol% yield at 60°C) via radical chain mechanisms. Solvent effects (acetonitrile vs. toluene) are modeled using COSMO-RS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.